
linkable PD173955 analogue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linkable PD173955 analogue is an analogue of PD173955 where the methylmercapto group is replaced by aminomethyl. It is a pyridopyrimidine and a dichlorobenzene. It derives from a PD173955.
Scientific Research Applications
1. Cancer Research and Treatment
PD173955 has been studied for its potential in cancer research, particularly in the treatment of chronic myelogenous leukemia (CML). It targets the Bcr-Abl tyrosine kinase, which is implicated in the development of CML. Unlike some other inhibitors, PD173955 binds to both active and inactive forms of Abl kinase, suggesting its effectiveness in targeting multiple forms of the enzyme (Nagar et al., 2001). Additionally, PD173955 has shown inhibitory effects on the Bcr-Abl-dependent cell growth and the c-kit receptor tyrosine kinases, making it a potential treatment for diseases where c-kit plays a role (Wisniewski et al., 2002).
2. Neurological Research
PD173955 analogues have been explored in neurological research, particularly in the context of Alzheimer's disease. Kinase inactive analogues of PD173955 have been shown to reduce the production of beta amyloid (Aβ) peptides in cells and animal models, suggesting a potential role in Alzheimer's disease treatment (Sinha et al., 2019).
3. Biochemical Research
PD173955 has been used to study the effects of chemical modifications on kinase inhibition. For instance, inserting a single carbon atom into the C-N bond in the aniline subunit of PD173955 significantly reduced kinase inhibition, providing insights into the structural requirements for effective kinase inhibition (Kraus et al., 2010).
4. Pharmaceutical Development
The structure and binding characteristics of PD173955 have been instrumental in the development of new pharmaceuticals. Understanding how PD173955 binds to the ATP-binding site of kinase domains has helped in the design of other kinase inhibitors with potential therapeutic applications in various diseases (Nagar et al., 2001).
5. Th17 Cell Research
Research involving PD173955 analogues extends to immunology, particularly in the study of T-helper-type 17 (Th17) cells, which are involved in autoimmune tissue damage. Understanding how PD173955 analogues interact with these cells can provide insights into autoimmune diseases and potential treatment strategies (Liberal et al., 2016).
Properties
Molecular Formula |
C21H17Cl2N5O |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-[3-(aminomethyl)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H17Cl2N5O/c1-28-19-13(9-15(20(28)29)18-16(22)6-3-7-17(18)23)11-25-21(27-19)26-14-5-2-4-12(8-14)10-24/h2-9,11H,10,24H2,1H3,(H,25,26,27) |
InChI Key |
NUQCXBVHWKCTQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


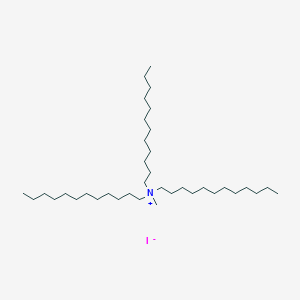
![(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1258803.png)

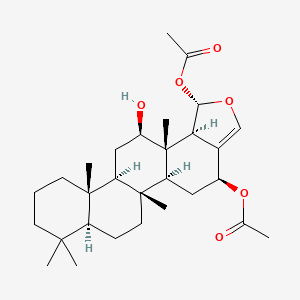
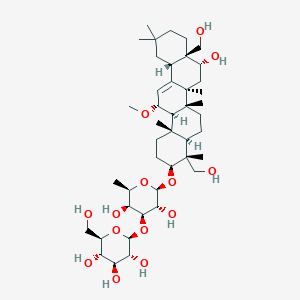
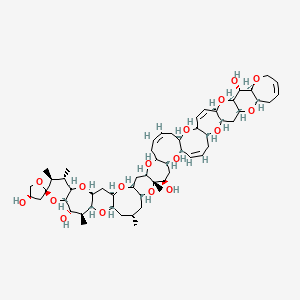
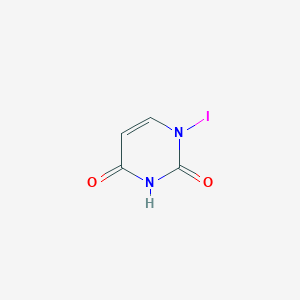
![6-Benzyl-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B1258812.png)


![[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B1258819.png)
![1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine](/img/structure/B1258821.png)


